molecular formula C20H13ClFNO3S3 B2771885 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole CAS No. 850928-15-3

4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole

Cat. No.: B2771885
CAS No.: 850928-15-3
M. Wt: 465.96
InChI Key: DJWRGFWHJZBIKY-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole is a chemical compound that has been synthesized for scientific research purposes. It is a heterocyclic compound that has shown potential in various fields of research, including medicinal chemistry and biochemistry.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of the protein NF-κB, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In general, it has been shown to have anti-inflammatory, neuroprotective, and anticancer effects. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole in lab experiments is its diverse range of applications. It has been studied for its potential in various fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, it has been shown to have relatively low toxicity, which makes it a safer alternative to other compounds that may have similar effects.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in certain applications. Additionally, its mechanism of action is not fully understood, which may make it more difficult to interpret the results of experiments.

Future Directions

There are several future directions for research involving 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole. One potential direction is to further investigate its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and exploring its mechanism of action in more detail.
Another potential direction is to investigate its potential as a neuroprotective agent. This could involve studying its effects on different types of neurons and exploring its mechanism of action in more detail.
Finally, there is potential for research involving the development of new synthetic methods for this compound. This could involve exploring different reaction conditions and exploring the use of different starting materials.

Synthesis Methods

The synthesis method for 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole involves a series of chemical reactions that result in the formation of the final product. The process involves the reaction of 4-chlorobenzenesulfonyl chloride and 4-fluorobenzyl mercaptan to form the intermediate product, which is then reacted with 2-bromo-5-(thiophen-2-yl)oxazole to yield the final product.

Scientific Research Applications

4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole has been used in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFNO3S3/c21-14-5-9-16(10-6-14)29(24,25)19-20(26-18(23-19)17-2-1-11-27-17)28-12-13-3-7-15(22)8-4-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWRGFWHJZBIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(O2)SCC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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